molecular formula C10H14O3 B1676209 Mephenesin CAS No. 59-47-2

Mephenesin

Cat. No.: B1676209
CAS No.: 59-47-2
M. Wt: 182.22 g/mol
InChI Key: JWDYCNIAQWPBHD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Mephenesin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to block both inward sodium and inward calcium currents in neurons . This interaction reduces neuronal excitability, leading to a decrease in action potentials transmitted to muscle fibers, ultimately resulting in muscle relaxation

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by reducing neuronal excitability, which in turn decreases muscle spasticity This reduction in excitability impacts cell signaling pathways, particularly those involving ion channels

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to block inward sodium and calcium currents in neurons By inhibiting these ion channels, this compound reduces neuronal excitability and decreases the transmission of action potentials to muscle fibers This inhibition leads to muscle relaxation and a reduction in spasticity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound can produce hemolysis leading to hemoglobinuria when administered intravenously at concentrations greater than 10% . Long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated, with some evidence suggesting potential cumulative effects on muscle relaxation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound produces muscle relaxation without significant adverse effects. At higher doses, the compound can cause hemolysis and other toxic effects . Threshold effects have been observed, with a clear dose-response relationship in terms of muscle relaxation and toxicity. Understanding the dosage effects is crucial for optimizing therapeutic use while minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mephenesin can be synthesized through several methods, one of which involves the reaction of 2-methylphenol (o-cresol) with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction produces 3-(2-methylphenoxy)propane-1,2-diol, which is the chemical structure of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Mephenesin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler alcohols .

Scientific Research Applications

Chemistry

In chemistry, mephenesin is used as a model compound to study the behavior of glyceryl ethers and their reactions. It serves as a reference for understanding the reactivity and stability of similar compounds .

Biology

Biologically, this compound is studied for its effects on the central nervous system. It is used in research to understand muscle relaxation mechanisms and the role of glyceryl ethers in biological systems .

Medicine

Medically, this compound has been used to treat muscle spasticity in conditions such as Parkinson’s disease and multiple sclerosis. Its ability to act as a muscle relaxant makes it valuable in clinical settings .

Industry

In industrial applications, this compound is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Properties

IUPAC Name

3-(2-methylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYCNIAQWPBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023254
Record name Mephenesin
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Mephenesin
Source DrugBank
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Mechanism of Action

The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine.
Record name Mephenesin
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CAS No.

59-47-2
Record name (±)-Mephenesin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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